

Application Notes and Protocols: Preparation and In Vivo Use of UNC9994 Hydrochloride

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Compound of Interest					
Compound Name:	UNC9994 hydrochloride				
Cat. No.:	B2994594	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC9994 hydrochloride is a novel compound that acts as a functionally selective, β -arrestin-biased agonist for the dopamine D2 receptor (D2R).[1][2][3] As an analog of aripiprazole, it displays a unique pharmacological profile by selectively activating β -arrestin recruitment and signaling while simultaneously acting as an antagonist of G-protein (Gi)-regulated cAMP production.[3][4][5] This biased agonism offers a promising avenue for therapeutic intervention, potentially separating desired antipsychotic effects from the motoric side effects associated with conventional D2R ligands.[4][6] **UNC9994 hydrochloride** has demonstrated antipsychotic-like activity in preclinical animal models, which is dependent on β -arrestin-2.[2][4][6]

These application notes provide detailed protocols for the preparation of **UNC9994 hydrochloride** for in vivo use and methodologies for key behavioral assays to assess its pharmacological effects.

Physicochemical and Pharmacological Properties

UNC9994 hydrochloride's properties are summarized below, providing essential data for experimental design.



Property	Value	Reference
Molecular Formula	C21H23Cl3N2OS	[1]
Molecular Weight	457.84 g/mol	[1][2]
CAS Number	2108826-33-9	[1]
Appearance	White to off-white solid	[3]
D2R Binding Affinity (Ki)	79 nM	[1][3][5]
β-arrestin-2 Recruitment (EC50)	<10 nM	[3]

Solubility Data

Proper solubilization is critical for consistent and reliable in vivo results. The solubility of **UNC9994 hydrochloride** in various vehicles is presented below. Ultrasonic assistance may be required to achieve a clear solution.[1]

Solvent/Vehicle	Solubility	Reference
DMSO	Soluble	[2]
10% DMSO >> 90% (20% SBE-β-CD in saline)	2.5 mg/mL (5.46 mM)	[1]
10% DMSO >> 90% corn oil	2.5 mg/mL (5.46 mM)	[1]
0.8% glacial acetic acid in 15% hydroxypropyl β-cyclodextrin in sterile water	Sufficient for 0.25 mg/kg i.p. injection (5 mL/kg volume)	[7]

In Vivo Study Parameters

The following table summarizes doses and administration routes from published preclinical studies, offering a starting point for experimental design.

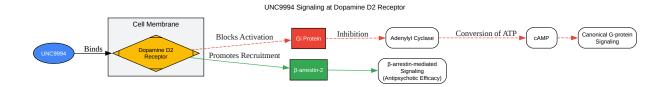


Animal Model	Dose Range	Route of Administration	Vehicle	Reference
Wild-type and β- arrestin-2 knockout mice	2.0 mg/kg	Intraperitoneal (i.p.)	Not specified	[5]
Wild-type and A2AR-/- mice	10 mg/kg	Intraperitoneal (i.p.)	Not specified	[8]
Grin1-KD and wild-type mice	0.25 mg/kg	Intraperitoneal (i.p.)	0.8% glacial acetic acid in 15% hydroxypropyl β- cyclodextrin in sterile water	[7]
NR1-KD and wild-type mice	0.5 and 2 mg/kg	Intraperitoneal (i.p.)	Not specified	[9]

Signaling Pathway of UNC9994 at the D2 Receptor

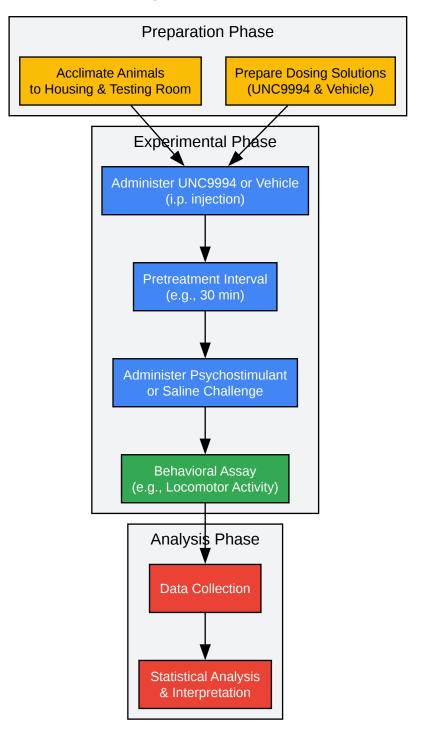
UNC9994 exhibits biased agonism at the Dopamine D2 Receptor (D2R). It antagonizes the canonical G-protein pathway, preventing the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. Concurrently, it acts as a partial agonist for the β -arrestin-2 pathway, promoting its recruitment to the receptor. This biased signaling is hypothesized to contribute to its antipsychotic effects while mitigating motor side effects.







General In Vivo Experimental Workflow for UNC9994



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